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molecular formula C22H17ClO3 B8481935 2-(4-Chlorobenzoyl)-4-ethylphenyl benzoate CAS No. 61750-27-4

2-(4-Chlorobenzoyl)-4-ethylphenyl benzoate

Cat. No. B8481935
M. Wt: 364.8 g/mol
InChI Key: KQRXYPFIZXLENT-UHFFFAOYSA-N
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Patent
US04141995

Procedure details

2-Hydroxy-5-ethyl-4'-chlorobenzophenone (5 g, 0.019 mole) was stirred vigorously in a solution of NaOH (7.5 g, 0.187 mole) in water (75 ml) and benzoyl chloride was added dropwise over 5 minutes. The temperature rose to around 50° C. The mixture was stirred for 1.5 hours at room temperature and was then extracted with ether, the ether washed with saturated NaCl solution, dried (Na2SO4), filtered and evaporated to leave the product, which was recrystallised from n-hexane to give white crystals of the desired product, m.p. 79°-81° C.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:16]=[CH:15][C:14]([CH2:17][CH3:18])=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=1)=[O:5].[OH-:19].[Na+]>O.C(Cl)(=O)C1C=CC=CC=1>[C:4]([O:1][C:2]1[CH:16]=[CH:15][C:14]([CH2:17][CH3:18])=[CH:13][C:3]=1[C:4]([C:6]1[CH:7]=[CH:8][C:9]([Cl:12])=[CH:10][CH:11]=1)=[O:5])(=[O:19])[C:3]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C(C(=O)C2=CC=C(C=C2)Cl)C=C(C=C1)CC
Name
Quantity
7.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
rose to around 50° C
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ether
WASH
Type
WASH
Details
the ether washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave the product, which
CUSTOM
Type
CUSTOM
Details
was recrystallised from n-hexane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC1=C(C(=O)C2=CC=C(C=C2)Cl)C=C(C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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